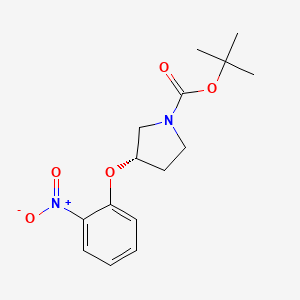

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

One common synthetic route involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-nitrophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the formation of methoxy derivatives.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development :

- The compound's structure suggests potential as a pharmacophore in drug design, particularly in creating inhibitors for specific biological targets. Its pyrrolidine moiety can interact with various receptors and enzymes, making it a candidate for further investigation in pharmaceutical research.

- Case Study: Research has indicated that derivatives of pyrrolidine compounds exhibit significant biological activity against certain cancer cell lines, suggesting that (S)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate could be explored for anticancer properties .

-

Neuropharmacology :

- Compounds similar to this compound have been studied for their effects on neurotransmitter systems. The nitrophenoxy group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurological disorders.

Organic Synthesis Applications

-

Synthetic Intermediates :

- This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it versatile for synthetic chemists.

- Data Table: Comparison of yields in reactions involving this compound as an intermediate.

-

Catalysis :

- The compound's unique structure may allow it to act as a catalyst or co-catalyst in various organic reactions, particularly those involving nucleophilic substitutions or additions.

Material Science Applications

-

Polymer Chemistry :

- Investigations into the use of this compound in polymer synthesis have shown promising results. Its ability to participate in polymerization reactions could lead to new materials with desirable properties.

-

Coatings and Composites :

- The incorporation of this compound into coatings or composite materials may enhance their mechanical properties or provide additional functionalities such as UV resistance or improved adhesion.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

(S)-tert-Butyl 3-(3-nitrophenoxy)pyrrolidine-1-carboxylate: This compound has a nitro group at the 3-position of the phenoxy ring instead of the 2-position, which can lead to different chemical and biological properties.

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: The nitro group is at the 4-position, which may affect the compound’s reactivity and interactions.

(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research.

Actividad Biológica

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, with CAS number 1233860-24-6, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C₁₅H₂₀N₂O₅

- Molecular Weight : 308.33 g/mol

- Purity : >95%

- Solubility : Moderately soluble in water (0.018 mg/ml) .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi. Specifically, compounds with similar structural motifs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Study on Antimicrobial Efficacy

A study conducted by Mali et al. (2021) evaluated the antimicrobial efficacy of pyrrolidine derivatives synthesized through multicomponent reactions. The results indicated that certain derivatives exhibited significant antibacterial activity against five strains of bacteria, with yields reaching up to 79% in optimal conditions . Although this compound was not specifically tested, its structural similarity to effective compounds suggests potential antimicrobial properties.

Evaluation of Anticancer Activity

In a comparative study on nitrogen heterocycles, pyrrolidine derivatives were shown to possess anticancer properties through the modulation of apoptotic pathways in cancer cell lines. The study highlighted the importance of functional groups in enhancing biological activity . While direct data on this compound is scarce, its structural characteristics align with those known to exhibit anticancer effects.

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of complex structures. The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTLDQWOGUSHKN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693172 | |

| Record name | tert-Butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-27-9 | |

| Record name | tert-Butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.